molecular formula C8H19ClN2O3S B1525016 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride CAS No. 1306604-19-2

2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride

Cat. No.: B1525016
CAS No.: 1306604-19-2
M. Wt: 258.77 g/mol
InChI Key: YWWSHAJCIBYKBM-UHFFFAOYSA-N
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Description

2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C8H18N2O3S·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of ethanesulfonamide with oxan-2-ylmethylamine under specific conditions, such as controlled temperature and pH levels, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.

Major Products Formed: The reactions can lead to the formation of various products, depending on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfonic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other chemical compounds. Its unique structure and reactivity make it valuable for various organic synthesis processes.

Biology: In biological research, 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride may be used to study enzyme inhibition or as a tool in molecular biology experiments.

Medicine: The compound has potential applications in the development of pharmaceuticals. It may be used as a building block for the synthesis of drugs or as a therapeutic agent in its own right.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, coatings, and other materials. Its properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • Ethanesulfonamide

  • Oxan-2-ylmethylamine

  • Other sulfonamide derivatives

Uniqueness: 2-Amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride stands out due to its specific structural features and reactivity. While similar compounds may share some properties, the unique combination of functional groups in this compound gives it distinct advantages in certain applications.

Properties

IUPAC Name

2-amino-N-(oxan-2-ylmethyl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S.ClH/c9-4-6-14(11,12)10-7-8-3-1-2-5-13-8;/h8,10H,1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWSHAJCIBYKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CNS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306604-19-2
Record name Ethanesulfonamide, 2-amino-N-[(tetrahydro-2H-pyran-2-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306604-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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